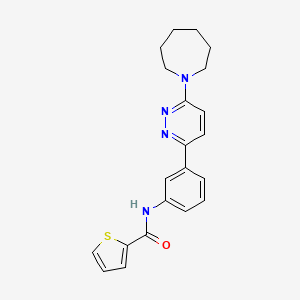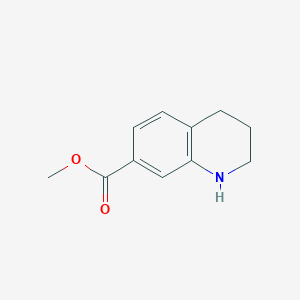
1,2,3,4-四氢喹啉-7-羧酸甲酯
概述
描述
“Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate” is a chemical compound with the molecular formula C11H13NO2 . It is a colorless oil and is of interest in medicinal chemistry .
Synthesis Analysis
The synthesis of “Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate” involves a reaction with perchloric acid and bis [dichloro (pentamethylcyclopentadienyl)iridium (III)] in a mixture of isopropanol and water . The mixture is stirred at 85°C for 17 hours, after which the solvents are evaporated. The residue is then purified by flash chromatography, yielding the compound as a white solid .Molecular Structure Analysis
The InChI code for “Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate” is 1S/C11H13NO2/c1-14-11(13)9-5-4-8-3-2-6-12-10(8)7-9/h4-5,7,12H,2-3,6H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate” is a powder with a molecular weight of 191.23 . It is stored at a temperature of 4°C .科学研究应用
- 1,2,3,4-四氢喹啉-7-羧酸甲酯已显示出抗氧化活性。它清除自由基,保护细胞免受氧化损伤。 研究人员探索了它作为食品保存和健康补充剂中天然抗氧化剂的潜力 .
- 研究表明,该化合物可能具有神经保护特性。它可能通过保护神经元功能和减少氧化应激来在预防神经退行性疾病中发挥作用。 正在进行进一步研究 .
- 1,2,3,4-四氢喹啉-7-羧酸甲酯已被评估其抗心律失常作用。它可能有助于调节心律并预防心律失常。 需要临床试验来确认其疗效 .
- 维兰霉素,该化合物的衍生物,具有抗病毒和抗真菌特性。 它在治疗病毒感染和真菌疾病方面具有潜在的应用 .
- 研究人员探索了四氢喹啉衍生物在光动力疗法 (PDT) 中作为光敏剂的使用。 这些化合物在暴露于光照后会产生活性氧,选择性地破坏癌细胞 .
- 1,2,3,4-四氢喹啉-7-羧酸甲酯是一种有价值的合成中间体。 化学家利用它构建更复杂的分子,包括药物和农用化学品 .
抗氧化特性
神经保护作用
抗心律失常潜力
抗病毒和抗真菌活性
光敏剂应用
合成中间体
安全和危害
“Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate” is classified as a hazardous chemical. It can cause serious eye irritation, skin irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用机制
Target of Action
Tetrahydroquinoline derivatives are known to have a wide range of applications and are key structural motifs in pharmaceutical agents .
Biochemical Pathways
The biochemical pathways affected by Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate are currently unknown . More research is needed to understand the compound’s impact on cellular processes and downstream effects.
生化分析
Biochemical Properties
Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, potentially leading to altered cellular redox states . Additionally, methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate can bind to certain proteins, affecting their conformation and function. This binding can influence various cellular processes, including signal transduction and gene expression .
Cellular Effects
The effects of methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate on cells are diverse and depend on the cell type and context. In neuronal cells, this compound has been observed to influence cell signaling pathways, particularly those involved in neuroprotection and neurodegeneration . It can modulate the activity of key signaling molecules, such as protein kinases and phosphatases, leading to changes in gene expression and cellular metabolism. In cancer cells, methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate has been reported to induce apoptosis and inhibit cell proliferation by affecting the expression of pro-apoptotic and anti-apoptotic genes .
Molecular Mechanism
At the molecular level, methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes . For example, methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate has been shown to inhibit the activity of certain kinases, which play crucial roles in cell signaling pathways . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy . In in vitro studies, the long-term effects of methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate on cellular function have been observed, including sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as neuroprotection and anti-inflammatory activity . At higher doses, toxic effects can occur, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to achieve the desired therapeutic effect .
Metabolic Pathways
Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent breakdown . This compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . Additionally, methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate can interact with cofactors, such as NADH and FAD, affecting their availability and function.
属性
IUPAC Name |
methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-5-4-8-3-2-6-12-10(8)7-9/h4-5,7,12H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMQUHKEECRIDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCCN2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597562-79-3 | |
| Record name | methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

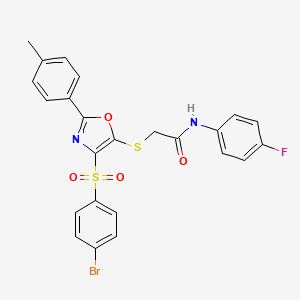

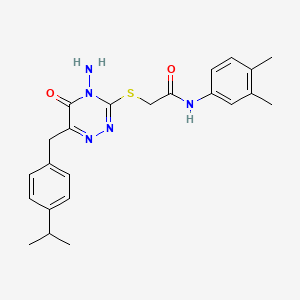
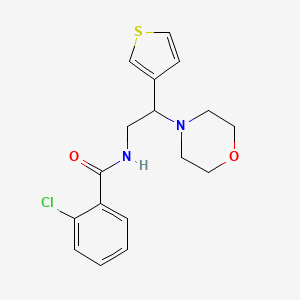
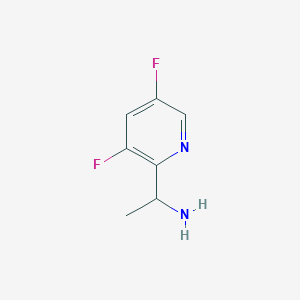
![2,6-Di-tert-butyl-4-[2-(phenylamino)-1,3-thiazol-4-yl]phenol hydrobromide](/img/structure/B2436246.png)

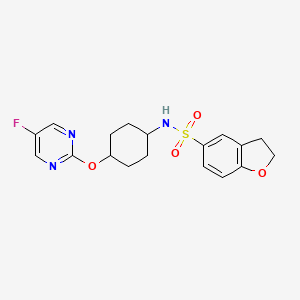
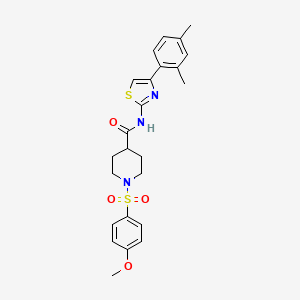
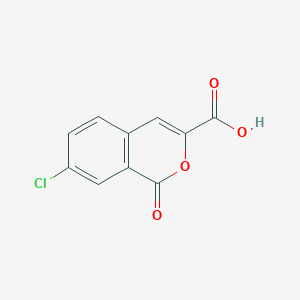
![6-Phenyl-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2436252.png)
![6-[2-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B2436253.png)
